3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is a chemical compound that features a pyrazole ring and an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and oxetanes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxetane ring can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-1H-pyrazol-5-ol
- 5-Carbethoxy-3-methyl-hydantoin
- 3-Methyl-5-hydantoin-carbonsaeure-ethylester
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is unique due to the presence of both a pyrazole and an oxetane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride involves the reaction of 3-chlorooxetane with 1-methyl-1H-pyrazole-5-amine, followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "3-chlorooxetane", "1-methyl-1H-pyrazole-5-amine", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 3-chlorooxetane is reacted with 1-methyl-1H-pyrazole-5-amine in the presence of diethyl ether and methanol to form 3-(1-methyl-1H-pyrazol-5-yl)oxetane-3-amine.", "Step 2: The resulting product from step 1 is then reduced using sodium borohydride in methanol to form 3-(1-methyl-1H-pyrazol-5-yl)oxetane-3-amine hydrochloride.", "Step 3: The final step involves the addition of hydrochloric acid to the product from step 2 to form the desired compound, 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride." ] } | |
CAS-Nummer |
2742659-23-8 |
Molekularformel |
C7H12ClN3O |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
3-(2-methylpyrazol-3-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-6(2-3-9-10)7(8)4-11-5-7;/h2-3H,4-5,8H2,1H3;1H |
InChI-Schlüssel |
NBOXBVGLZYQNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2(COC2)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.